molecular formula C5H7FO2 B14768608 Methyl 2-(fluoromethyl)acrylate

Methyl 2-(fluoromethyl)acrylate

Cat. No.: B14768608
M. Wt: 118.11 g/mol
InChI Key: PLSKNODLIOHGLK-UHFFFAOYSA-N
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Description

Methyl 2-(fluoromethyl)acrylate is a chemical compound classified as an acrylate ester. It has the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol. This compound is known for its applications in industrial chemistry, particularly in the production of acrylate polymers with unique mechanical and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(fluoromethyl)acrylate can be synthesized through various methods. One common approach involves the reaction of methyl 3-chloro-2-fluoropropionate with a base to produce the desired compound . Another method includes the use of Claisen salts and formaldehyde in water to synthesize methyl 2-fluoro-3-hydroxypropanoate, which can then be converted to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions typically include maintaining specific temperatures and pressures to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(fluoromethyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(fluoromethyl)acrylate involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the acrylate group reacts with initiators to form long polymer chains. This process is facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Methyl 2-(fluoromethyl)acrylate can be compared with other similar compounds such as:

These compounds share similar applications but differ in their reactivity and the specific properties they impart to the final products.

Properties

IUPAC Name

methyl 2-(fluoromethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSKNODLIOHGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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